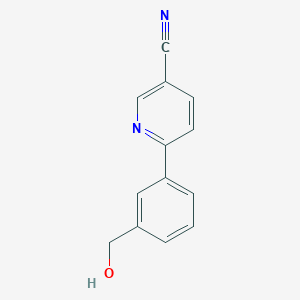

6-(3-(Hydroxymethyl)phenyl)nicotinonitrile

Description

Significance of the Nicotinonitrile Core as a Pharmacophore in Drug Discovery

The nicotinonitrile scaffold is a privileged structure in drug design, prized for its ability to interact with a variety of biological targets through hydrogen bonding, polar interactions, and π-π stacking. nih.gov The nitrile group itself can act as a bioisostere for other functional groups, such as carbonyls and halogens, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties to enhance bioavailability and target affinity. nih.gov

The therapeutic potential of nicotinonitrile derivatives is remarkably broad, with research highlighting their efficacy across multiple domains. ekb.egnih.govekb.eg Many compounds built upon this core have demonstrated significant biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. ekb.egbeilstein-journals.orgmdpi.com The versatility of the nicotinonitrile scaffold has led to the development of several marketed drugs, underscoring its importance in pharmaceutical research and development. orgsyn.orgscirp.org

The following table summarizes some of the key biological activities associated with the nicotinonitrile core and provides examples of drug candidates or marketed drugs that feature this important pharmacophore.

| Biological Activity | Examples of Nicotinonitrile-Containing Compounds | Therapeutic Area |

| Anticancer | Bosutinib, Neratinib | Oncology |

| Cardiotonic | Milrinone, Olprinone | Cardiology |

| Anti-inflammatory | Various investigational compounds | Inflammation |

| Antioxidant | Various investigational compounds | Cellular Health |

| Antimicrobial | Various investigational compounds | Infectious Diseases |

This table is illustrative and not exhaustive of all known nicotinonitrile derivatives and their applications.

The anticancer activity of nicotinonitrile hybrids has been a particularly fertile area of investigation. researchgate.net These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial cellular enzymes like PIM-1 kinase and Aurora kinases, which are involved in cancer cell proliferation and survival. researchgate.netwikipedia.org

Overview of 6-(3-(Hydroxymethyl)phenyl)nicotinonitrile in the Context of Contemporary Academic Research

A specific derivative, this compound, features a hydroxymethyl-substituted phenyl group at the 6-position of the nicotinonitrile core. The hydroxymethyl group (-CH₂OH) introduces a polar, hydrogen-bond donating and accepting moiety, which can significantly influence the molecule's solubility and its potential interactions with biological targets.

However, based on the established roles of the constituent functional groups, one can speculate on its potential areas of interest in medicinal chemistry. The presence of the 6-phenylnicotinonitrile (B3023628) framework is common in compounds investigated for various activities. For instance, derivatives with different substitutions on the phenyl ring have been explored as inhibitors of enzymes such as protein kinases. mdpi.com The hydroxymethyl group, being a primary alcohol, could serve as a key interaction point with target proteins or as a site for further metabolic modification.

The following table outlines the key structural features of this compound and their potential implications in a drug discovery context.

| Structural Component | Potential Significance in Medicinal Chemistry |

| Nicotinonitrile Core | Established pharmacophore with diverse biological activities (e.g., anticancer, anti-inflammatory). researchgate.netekb.eg |

| 6-Phenyl Substitution | Provides a common scaffold for interaction with various biological targets. |

| 3-(Hydroxymethyl) Group | Increases polarity and potential for hydrogen bonding, potentially improving pharmacokinetic properties and target binding. |

Given the lack of direct research on this specific molecule, its biological profile remains to be elucidated. Future research could focus on its synthesis and subsequent screening across a range of biological assays to determine if it possesses any of the activities characteristic of the broader nicotinonitrile class. Such studies would be necessary to understand its potential as a lead compound for new drug development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-7-11-4-5-13(15-8-11)12-3-1-2-10(6-12)9-16/h1-6,8,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWVDSRYLVXBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349708-67-3 | |

| Record name | 6-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 6 3 Hydroxymethyl Phenyl Nicotinonitrile Analogs

Influence of Substituent Variations on the Phenyl Moiety

The phenyl ring of 6-(3-(hydroxymethyl)phenyl)nicotinonitrile offers a versatile scaffold for introducing structural diversity. Variations in the position of the hydroxymethyl group and the introduction of other functional groups can significantly impact the compound's interaction with its biological target.

The position of the hydroxymethyl group on the phenyl ring is a critical determinant of biological activity. While the parent compound features this group at the meta-position (position 3), shifting it to the ortho- (position 2) or para- (position 4) positions can alter the molecule's three-dimensional shape and its ability to form key interactions with a target protein. For instance, a meta-substitution allows the hydroxymethyl group to project into a specific binding pocket, whereas an ortho- or para-substitution might lead to steric clashes or a failure to engage with essential residues.

Beyond the hydroxymethyl group, the introduction of other functional groups on the phenyl ring can modulate the electronic properties, lipophilicity, and hydrogen bonding potential of the molecule. Structure-activity relationship studies often explore a range of substituents, including electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl). The nature and position of these substituents can fine-tune the compound's activity. For example, an electron-withdrawing group might enhance pi-pi stacking interactions with aromatic residues in the binding site, while a hydrogen bond donor or acceptor could form additional stabilizing contacts.

The following table summarizes the hypothetical influence of various substituents on the phenyl moiety based on general SAR principles.

| Substituent Position | Functional Group | Expected Impact on Activity | Rationale |

| Ortho | -CH₂OH | Potentially reduced activity | Possible steric hindrance, altered binding orientation. |

| Para | -CH₂OH | Activity may vary | Depends on the specific topology of the target's binding pocket. |

| Meta | -OCH₃ | May increase or decrease activity | Can alter electronics and lipophilicity; may act as a hydrogen bond acceptor. |

| Para | -Cl | Potentially increased activity | Can enhance binding through halogen bonding and increased lipophilicity. |

| Meta | -NO₂ | Activity may vary | Strong electron-withdrawing group, can influence electronic interactions. |

Structural Modifications of the Nicotinonitrile Core and their Pharmacological Implications

One common strategy involves the substitution at other available positions on the pyridine (B92270) ring. Introducing small alkyl or halogen groups can influence the molecule's lipophilicity and metabolic stability. Furthermore, the electronic nature of the pyridine ring can be modulated by these substituents, which in turn affects the strength of interactions such as hydrogen bonding and pi-stacking.

Another important modification is the bioisosteric replacement of the nitrile (-CN) group. The nitrile group is a polar, strong hydrogen bond acceptor. sioc-journal.cn Replacing it with other functional groups that mimic its size, shape, and electronic properties can lead to improved pharmacological profiles. numberanalytics.comresearchgate.net For example, a tetrazole ring can act as a bioisostere for a carboxylic acid, which in some contexts can be a metabolic product of a nitrile. Other potential replacements for the nitrile group include an amide or a small heterocyclic ring. These changes can impact the compound's metabolic stability, as nitriles can sometimes be metabolized to carboxylic acids. researchgate.net

The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. researchgate.net Modifications that alter its basicity or steric accessibility can have profound effects on binding affinity. For instance, the introduction of bulky substituents adjacent to the ring nitrogen could hinder its ability to form a crucial hydrogen bond with a donor residue in the target protein.

The following table outlines potential modifications to the nicotinonitrile core and their predicted pharmacological implications.

| Modification | Rationale | Potential Pharmacological Implications |

| Substitution on the pyridine ring | Modulate lipophilicity, electronics, and metabolic stability. | Altered binding affinity, selectivity, and pharmacokinetic properties. |

| Bioisosteric replacement of the nitrile group | Improve metabolic stability, alter hydrogen bonding capacity. numberanalytics.comresearchgate.net | Modified potency, duration of action, and potential for off-target effects. |

| Alteration of the pyridine nitrogen basicity | Fine-tune hydrogen bonding interactions. researchgate.net | Changes in binding affinity and selectivity. |

The Role of the Hydroxymethyl Group in Ligand-Target Recognition and Binding Affinity

The hydroxymethyl group (-CH₂OH) at the meta-position of the phenyl ring is a pivotal functional group that often plays a critical role in how the molecule recognizes and binds to its biological target. hyphadiscovery.com Its ability to act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs) makes it a versatile interaction point. youtube.comresearchgate.net

The flexibility of the hydroxymethyl group, allowing rotation around the carbon-carbon and carbon-oxygen bonds, enables it to adopt an optimal orientation to maximize its interaction with the binding site. This conformational adaptability can be crucial for achieving a high-affinity binding state.

The following table summarizes the potential interactions of the hydroxymethyl group and their impact on binding.

| Interaction Type | Interacting Partner in Target | Consequence for Binding |

| Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Peptide Carbonyl | Increased binding affinity and specificity. unina.it |

| Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Peptide Amide | Enhanced binding affinity. |

| van der Waals Interactions | Hydrophobic pockets | Contribution to overall binding energy. |

Conformational Aspects and their Contribution to Biological Activity

The dihedral angle between the two aromatic rings is a critical conformational parameter. A planar conformation might be favored for maximizing pi-pi stacking interactions, while a twisted conformation might be necessary to position the hydroxymethyl group and other substituents correctly within the binding pocket. Computational modeling and experimental techniques like NMR spectroscopy can be used to study the conformational preferences of these molecules in solution and to predict their bioactive conformation. mdpi.com

The hydroxymethyl group itself can influence the conformational preferences of the molecule through intramolecular interactions. For instance, an intramolecular hydrogen bond could potentially restrict the rotation around the C-C bond, favoring a specific conformation. The interplay between the torsional flexibility of the biaryl system and the orientational flexibility of the hydroxymethyl group ultimately dictates the shape of the molecule that is presented to the biological target. A molecule that can readily adopt the required bioactive conformation will generally exhibit higher potency.

Pharmacological Profiling and Preclinical Biological Evaluation of 6 3 Hydroxymethyl Phenyl Nicotinonitrile and Its Derivatives

Enzyme Inhibition Studies

Glycogen Synthase Kinase-3 (GSK-3) Alpha and Beta Isoform Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β. It is a key regulator in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. nih.govmdpi.comfrontiersin.org The development of selective GSK-3 inhibitors is an active area of research. nih.govmdpi.com However, no studies have been published that specifically detail the inhibitory activity of 6-(3-(hydroxymethyl)phenyl)nicotinonitrile or its derivatives on either GSK-3α or GSK-3β.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a crucial role in removing DNA lesions, including those caused by certain anticancer drugs. nih.gov Consequently, TDP1 inhibitors are being investigated as a means to enhance the efficacy of chemotherapy. researchgate.netnih.govsemanticscholar.orgmdpi.com There is currently no available research that has evaluated the inhibitory effects of this compound on TDP1.

Modulation of Other Kinases (e.g., Aurora B kinase, PI3K, VEGFR-2, COX-2)

The modulation of various other kinases is a cornerstone of modern drug discovery. Aurora B kinase is essential for cell division, and its inhibitors are explored as anticancer agents. nih.govnih.govmdpi.comresearchgate.net The PI3K pathway is central to cell growth and survival, with its inhibitors being a major focus in oncology. researchgate.netnih.govnih.govresearchgate.net VEGFR-2 is a key mediator of angiogenesis, and its inhibitors are used to treat certain cancers. nih.govnih.govtaylorandfrancis.comselleckchem.com COX-2 is an enzyme involved in inflammation and pain, and its selective inhibitors are widely used. nih.govmdpi.comresearchgate.netnih.govmdpi.com While nicotinonitrile and nicotinamide (B372718) scaffolds have been investigated in the context of some of these kinases nih.govmdpi.comekb.eg, there is no specific data linking this compound to the modulation of Aurora B kinase, PI3K, VEGFR-2, or COX-2.

Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition

Cyclic nucleotide phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by degrading cyclic nucleotides. PDE inhibitors have therapeutic applications in a range of conditions, including respiratory and cardiovascular diseases. nih.govnih.gov No studies have been published that assess the ability of this compound to inhibit any of the PDE enzyme family members.

Receptor Modulation and Ligand Binding Assays

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. Ligand binding assays are essential for determining the affinity and selectivity of a compound for its target receptor. While nicotinic acetylcholine (B1216132) receptors (nAChRs) are a known target for some modulators nih.govnih.gov, there is a lack of published data from any receptor modulation or ligand binding assays for this compound.

Adenosine (B11128) Receptor Ligand Affinity and Functional Modulation (A1, A2A, A2B, A3)

Adenosine receptors (ARs), comprising four subtypes (A1, A2A, A2B, and A3), are G-protein-coupled receptors that mediate the diverse physiological effects of adenosine. nih.gov They represent important targets for therapeutic intervention in a range of conditions, including inflammatory diseases and cancer. uoa.grunife.it Research into the affinity and functional activity of various ligands at these receptors is a key area of drug discovery.

Studies on a series of adenosine derivatives have demonstrated that modifications to the N6-position and other parts of the adenosine scaffold significantly influence binding affinity and selectivity across the four AR subtypes. nih.gov For instance, N6-substituted adenosine derivatives show varied efficacy and affinity at human A3 adenosine receptors (A3ARs). nih.gov Generally, N6-benzyl and N6-phenyl substituents tend to provide greater selectivity for the A3AR. nih.gov Halogen substitutions on the N6-benzyl ring can further increase A3AR affinity and selectivity. nih.gov

In the context of nicotinonitrile-related structures, research has focused on discovering novel AR antagonists. A combined structure- and ligand-based virtual screening identified several chemotypes, including 2-amino-thiophene-3-carboxamides and 3-acylamino-5-aryl-thiophene-2-carboxamides, as AR antagonists with micromolar to low micromolar affinity, particularly for the A3 receptor. uoa.gr The A3AR is considered a promising drug target as it is often over-expressed in tumor cells compared to normal tissues. uoa.gr

The affinity of ligands is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. nih.govnih.gov The affinity is expressed as the inhibition constant (Ki). Functional modulation, determining whether a compound is an agonist (activator) or antagonist (blocker), is often assessed by measuring changes in intracellular cyclic AMP (cAMP) levels following receptor activation. nih.govnih.gov

Table 1: Affinity of Select Phenyl-Modified Adenosine Derivatives for A3 Adenosine Receptors This table presents data for structurally related adenosine derivatives to illustrate affinity principles at adenosine receptors.

| Compound | A3 Affinity (Ki, nM) | Reference |

|---|---|---|

| 5′-ethylcarbamoyl-N6-(3-phenylpropyl)adenosine | 4.5 | nih.gov |

| N6-(3-phenylpropyl)-2-chloroadenosine | 6.4 | nih.gov |

| N6-(3-phenylpropyl)adenosine | 7.5 | nih.gov |

| N6-(trans-2-phenylcyclopropropyl)adenosine | Subnanomolar | nih.gov |

Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Pathway Modulation

The Programmed Cell Death Protein 1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), form a critical immune checkpoint pathway. mdpi.comnih.gov The interaction between PD-1, expressed on activated T-cells, and PD-L1, often upregulated on cancer cells, suppresses T-cell activity, allowing tumors to evade the immune system. mdpi.comnih.govresearchgate.net Consequently, inhibiting the PD-1/PD-L1 interaction is a major strategy in cancer immunotherapy. nih.govfrontiersin.org

While monoclonal antibodies are the primary clinical inhibitors of this pathway, there is significant research into small-molecule inhibitors that could offer advantages such as oral bioavailability. mdpi.comchemrxiv.org Research has identified m-terphenyl (B1677559) derivatives as a class of small-molecule inhibitors that can disrupt the PD-1/PD-L1 protein-protein interaction. chemrxiv.org The synthesis of these terphenyl scaffolds often involves coupling reactions with boronic acids, including derivatives like (hydroxymethyl)phenylboronic acid, which is structurally related to the phenyl-hydroxymethyl group in this compound. chemrxiv.org

These small-molecule agents are designed to bind to PD-L1 at the PD-1 binding site, inducing a conformational change that prevents the interaction and restores T-cell function against the tumor. rcsb.org The activity of these compounds is typically evaluated using assays like the homogenous time-resolved fluorescence (HTRF) assay, which measures the disruption of the PD-1/PD-L1 complex. frontiersin.orgchemrxiv.org For example, certain C2-symmetric inhibitors based on a terphenyl scaffold have shown IC50 values in the nanomolar range in HTRF assays. rcsb.org

Table 2: Activity of Select m-Terphenyl Derivatives in PD-1/PD-L1 Inhibition This table presents data for structurally related m-terphenyl derivatives to illustrate activity on the PD-L1 pathway.

| Compound Class | Assay | Activity Range (IC50) | Reference |

|---|---|---|---|

| Elongated m-terphenyls | HTRF | "Good" (1-10 µM) to "Very Good" (<1 µM) | chemrxiv.org |

| C2-symmetric inhibitors | HTRF | 3.0 nM - 25 nM | rcsb.org |

Antimicrobial Activity

Nicotinonitrile derivatives have been investigated for their potential as antimicrobial agents. Studies have shown that various substituted nicotinonitriles exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For example, a series of 2-amino and 2-methoxy nicotinonitrile derivatives were synthesized and evaluated for their in vitro antibacterial activity against strains such as Bacillus megaterium and Staphylococcus aureus (Gram-positive), and Escherichia coli and Salmonella typhi (Gram-negative). researchgate.net The activity is often assessed by measuring the zone of inhibition in agar (B569324) diffusion assays or by determining the minimum inhibitory concentration (MIC). mdpi.commdpi.com

Similarly, other pyridine-based compounds have shown promising antibacterial effects. mdpi.com The synthesis of novel pyrano[2,3-c]pyridine derivatives, which share a core pyridine (B92270) ring system, resulted in compounds with significant activity against bacterial strains, with some demonstrating MIC values in the range of 12.5-25 µg/mL, comparable to standard antibiotics. nih.gov

The antifungal potential of nicotinonitrile and related heterocyclic structures has also been explored. researchgate.net In a study evaluating 2-methoxy and 2-amino nicotinonitrile derivatives, the compounds were tested against the fungus Aspergillus niger. researchgate.net The evaluation of antifungal properties typically involves testing the compounds against a panel of pathogenic fungi, including yeasts like Candida albicans and molds such as Aspergillus species. nih.govmdpi.com

Research on pyrimidine (B1678525) derivatives, another class of nitrogen-containing heterocycles, has demonstrated that these compounds can possess significant fungicidal activity against a range of phytopathogenic fungi. mdpi.com The efficacy of these compounds is often determined using in vitro poisoned food techniques, where the ability of the compound to inhibit mycelial growth is quantified. mdpi.commdpi.com Some pyrano[2,3-c]pyridine derivatives have also shown noteworthy efficacy against fungal strains. nih.gov

Table 3: Antimicrobial Spectrum of Nicotinonitrile and Related Pyridine Derivatives

| Compound Class | Tested Organisms | Activity Noted | Reference(s) |

|---|---|---|---|

| 2-Amino/2-Methoxy Nicotinonitriles | B. megaterium, S. aureus, E. coli, S. typhi, A. niger | Antibacterial and antifungal activity observed | researchgate.net |

| Pyrano[2,3-c]pyridine derivatives | Bacterial and fungal strains | Significant activity (MIC: 12.5-25 µg/mL) | nih.gov |

| Pyrol-pyridine bases | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate antimicrobial activity | mdpi.com |

Antiproliferative and Anticancer Activities

The anticancer potential of nicotinonitrile derivatives has been a subject of significant research interest. longdom.orgresearchgate.netresearchgate.net Numerous studies have demonstrated the ability of these compounds to inhibit the growth and proliferation of various cancer cell lines.

Specifically, the antiproliferative effects of nicotinonitrile-related structures have been evaluated against human hepatocellular carcinoma (HepG2) and human colon adenocarcinoma (HT-29) cells. Thieno[3,2-b]pyridine derivatives, which are structurally related to nicotinonitriles, have been assessed for their in vitro cell growth inhibition on HepG2 cells. nih.gov One derivative, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate, was found to be a potent inhibitor with a GI50 value of 1.2 µM against HepG2 cells. nih.gov This compound was also shown to arrest the cell cycle in the G2/M phase. nih.gov

In studies involving HT-29 colon cancer cells, various compounds have shown inhibitory activity. nih.govmdpi.com For example, certain chalcone (B49325) derivatives have demonstrated antiproliferative activity against the HT-29 cell line. researchgate.net The cytotoxic effects are typically quantified by determining the IC50 (or GI50) value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.govresearchgate.netrsc.org

Table 4: Antiproliferative Activity of Nicotinonitrile-Related Derivatives Against Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Thieno[3,2-b]pyridine derivative (2f) | HepG2 | 1.2 µM | nih.gov |

| Fused 2-oxonicotinonitriles | NCI-H460, MCF-7, SF-268 | Low activity reported | longdom.org |

| Berberine (for comparison) | HepG2 | 92 µM - 118 µM | rsc.org |

| N-phenyl-2-quinolone-3-carboxamide (16) | Caco-2 (colon) | 13 µM | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest Pathways

The nicotinonitrile scaffold is a subject of significant interest in oncology for its potential to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. While specific studies on this compound were not identified in the reviewed literature, research on other novel nicotinonitrile derivatives has demonstrated potent activity in these pathways.

A study investigating a series of novel nicotinonitrile derivatives bearing imino moieties found that they exerted strong antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range (~1-3 µM) for the most potent compounds. nih.gov These derivatives were shown to induce intrinsic apoptosis, a key mechanism for eliminating cancerous cells. This was evidenced by the significant induction of caspases 9 and 3, which are critical executioner proteins in the apoptotic cascade. nih.gov Furthermore, the anticancer action of these compounds was linked to the inhibition of tyrosine kinase (TK), an enzyme often dysregulated in cancer, which subsequently leads to cell cycle arrest. nih.gov The most effective derivatives inhibited TK by 86-89%, demonstrating the potential of the nicotinonitrile core structure as a foundation for developing targeted anticancer agents that modulate these critical cellular processes. nih.gov

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, and compounds capable of modulating the inflammatory response are of high therapeutic value. The nicotinonitrile nucleus is recognized as a versatile scaffold in medicinal chemistry for developing agents with diverse pharmacological activities, including anti-inflammatory effects. ekb.eg Research into nicotinonitrile-based hybrids is an active area of drug discovery, aiming to leverage this chemical structure to create novel therapeutics. ekb.egresearchgate.net

While the direct anti-inflammatory properties of this compound have not been detailed in available scientific literature, the broader class of nicotinonitrile derivatives is known to possess potential in this area. ekb.eg The development of hybrid molecules incorporating the nicotinonitrile moiety aims to target various biological pathways, with the anti-inflammatory activity being a significant area of investigation. researchgate.net

Antioxidant Activity

Oxidative stress, caused by an imbalance between free radicals and antioxidants, contributes to cellular damage and the progression of various diseases. The nicotinonitrile scaffold has been identified as a promising backbone for the synthesis of compounds with significant antioxidant properties. ekb.egekb.eg

Specific investigations into nicotinonitrile derivatives have validated this potential. For instance, a study on nicotinonitrile derivatives that incorporated a furan (B31954) moiety revealed that the resulting compounds exhibited promising in vitro antioxidant activities, as measured by the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. ekb.eg One of the lead compounds from this series also demonstrated a high protective activity against DNA damage induced by bleomycin-iron complexes, highlighting its ability to neutralize harmful reactive oxygen species. ekb.eg Although specific antioxidant data for this compound is not presently available, the established activity of related derivatives underscores the potential of this chemical class in combating oxidative stress. ekb.egnih.gov

Antiviral Activity (e.g., SARS-CoV-2)

The emergence of novel viral threats has accelerated the search for new antiviral agents. Research disclosed by U.S. health agencies and university partners has identified novel compounds reported to be useful for the treatment of SARS-CoV-2 infection (COVID-19). An exemplified compound from this research demonstrated notable antiviral activity against SARS-CoV-2 in an in vitro model using human angiotensin-converting enzyme 2-expressing African green monkey Vero-E6 cells. nih.gov The compound showed a half-maximal inhibitory concentration (IC50) that indicates its potency in inhibiting the cytopathic effects of the virus. nih.gov

Table 1: In Vitro Antiviral Activity of Exemplified Compound against SARS-CoV-2

| Cell Line | Assay Type | Parameter | Value (µM) |

|---|---|---|---|

| Vero-E6 | Cytopathic Effect | IC50 | 4.05 |

This table summarizes the in vitro efficacy and cytotoxicity of a novel compound for SARS-CoV-2 treatment, as described in patent literature. nih.gov

Evaluation of Preclinical Efficacy in Relevant Animal Models

Following promising in vitro results, the preclinical efficacy of novel antiviral compounds is often evaluated in relevant animal models to assess their in vivo activity and pharmacokinetic profiles. The exemplified compound with anti-SARS-CoV-2 activity was advanced to studies in a Golden Syrian hamster model of infection. nih.gov

In this model, oral administration of the compound led to a reduction in subgenomic RNA (sgRNA) levels, an indicator of viral replication. nih.gov Pharmacokinetic studies were also conducted in C57BL/6 mice, where a prodrug of the active compound was administered. These studies revealed favorable properties, including a long half-life (t1/2) and high systemic exposure (AUC). nih.gov Furthermore, the compound exhibited a high concentration in lung tissue in hamsters, which is critical for treating a respiratory virus like SARS-CoV-2. nih.gov The compound also demonstrated good oral bioavailability in mice. nih.gov

Table 2: Preclinical Efficacy and Pharmacokinetics of an Exemplified Antiviral Compound

| Animal Model | Study Type | Key Finding |

|---|---|---|

| Golden Syrian Hamster | Efficacy | Reduced subgenomic RNA levels in SARS-CoV-2 infection. |

| C57BL/6 Mice | Pharmacokinetics | Active metabolite t1/2 of 8.8 and 19 h; AUC(inf) of 7327 and 17397 h·ng/mL. |

| Male Hamsters | Pharmacokinetics | Exhibited higher active metabolite concentration in lung tissue. |

This table presents key findings from in vivo studies of a novel antiviral compound for SARS-CoV-2. nih.gov

Mechanism of Action Moa Elucidation for Nicotinonitrile Compounds

Identification of Molecular Interactions with Target Proteins and Enzymes

The biological activity of any compound is fundamentally dictated by its interactions with specific biomolecules, primarily proteins and enzymes. For nicotinonitrile compounds, a key aspect of their mechanism of action involves binding to these molecular targets, thereby modulating their function. Research into the broader class of nicotinonitriles has revealed interactions with a variety of proteins, often leading to the inhibition of enzymatic activity or the disruption of protein-protein interactions. ekb.egresearchgate.net

The specific molecular interactions of 6-(3-(Hydroxymethyl)phenyl)nicotinonitrile with its target proteins are a critical area of investigation. The hydroxymethylphenyl group and the nicotinonitrile core of the molecule are expected to form a range of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the binding pocket of its target protein. nih.gov The precise nature and strength of these interactions determine the affinity and specificity of the compound for its target. While detailed crystallographic or high-resolution binding studies for this specific compound are not extensively documented in publicly available literature, the foundational principles of molecular recognition suggest that the hydroxyl group could act as a hydrogen bond donor or acceptor, and the phenyl and pyridine (B92270) rings could engage in π-π stacking interactions. nih.gov

Investigation of Cellular Pathway Perturbations

The interaction of a compound with its molecular target initiates a cascade of events within the cell, leading to perturbations in various signaling pathways. Understanding these downstream effects is crucial for a comprehensive understanding of the compound's mechanism of action.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a critical role in embryonic development and adult tissue homeostasis. nih.gov Aberrant activation of this pathway is frequently associated with various diseases, including cancer. researchgate.net In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. nih.gov Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. nih.gov Some nicotinonitrile derivatives have been investigated for their potential to modulate this pathway. The perturbation of the Wnt/β-catenin pathway by This compound could potentially occur at various levels, such as by inhibiting key kinases in the pathway or by disrupting the protein-protein interactions necessary for signal transduction. nih.gov

Caspase Activation

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. nih.gov The activation of caspases is a tightly regulated process, and its dysregulation is implicated in numerous diseases. Initiator caspases (e.g., caspase-8, caspase-9) are activated by specific signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7), which cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net The ability of This compound to induce or inhibit caspase activation would be a significant aspect of its cellular effects. For instance, if the compound were to induce apoptosis, one would expect to observe an increase in the activity of key caspases like caspase-3. frontiersin.org

Metabolomic Shifts

Analysis of Allosteric Modulation versus Active Site Binding

The manner in which a compound binds to its target protein can be broadly categorized into two types: active site binding and allosteric modulation. Active site binders, also known as orthosteric ligands, compete with the natural substrate or ligand for binding to the protein's active site. nih.gov In contrast, allosteric modulators bind to a site topographically distinct from the active site, inducing a conformational change in the protein that alters its activity. nih.govnih.gov

Allosteric modulation offers several potential advantages over active site inhibition, including higher specificity, as allosteric sites are generally less conserved than active sites across protein families. nih.gov Determining whether This compound acts as an allosteric modulator or an active site binder is a critical step in elucidating its MOA. This can be investigated through various experimental approaches, including enzyme kinetics studies and structural biology techniques.

Characterization of Covalent and Non-covalent Binding Modes

The interaction between a compound and its target protein can be either covalent or non-covalent. Non-covalent interactions are reversible and include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. nih.govuniversityofgalway.ie The majority of drugs on the market are non-covalent inhibitors. Covalent binding, on the other hand, involves the formation of a stable, irreversible chemical bond between the compound and the protein. researchgate.net

Target Identification and Validation Methodologies

Chemical Probe-Based Target Deconvolution Approaches (e.g., Affinity Pulldown, Photoaffinity Labeling)

Chemical probe-based methods involve modifying the compound of interest with a reporter tag (like biotin) or a reactive group to facilitate the isolation and identification of its binding partners from a complex biological sample, such as a cell lysate.

Affinity Pulldown: In this technique, the small molecule is immobilized on a solid support, such as beads. When a cell lysate is passed over these beads, proteins that bind to the molecule are captured. After washing away non-specific binders, the captured proteins are eluted and identified, typically using mass spectrometry. This method is powerful for identifying direct binding partners.

Photoaffinity Labeling: This approach uses a compound modified with a photoreactive group (e.g., an aryl azide (B81097) or diazirine) and often a reporter tag. nih.govnih.gov The probe is incubated with cells or a cell lysate, allowing it to bind to its target(s). Upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein, permanently linking them. nih.gov The tagged protein-probe complexes can then be isolated and identified. rsc.org This technique provides a snapshot of the binding event in a more native context. nih.gov

Label-Free Target Deconvolution Methods (e.g., Thermal Stability Profiling, Proteolytic Stability Profiling)

Label-free methods have the significant advantage of not requiring any chemical modification of the compound, thus avoiding potential alterations to its biological activity. These techniques rely on the principle that the binding of a ligand (the compound) can alter the physical properties of its target protein.

Thermal Stability Profiling: Techniques like the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) are based on the concept that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it. nih.govbiorxiv.org In a typical experiment, cells or lysates are treated with the compound, heated to various temperatures, and the amount of remaining soluble protein is quantified across the proteome using mass spectrometry. uu.nl Target proteins will show an increased melting temperature in the presence of the compound. nih.govbiorxiv.org

Proteolytic Stability Profiling: Methods such as Drug Affinity Responsive Target Stability (DARTS) and Limited Proteolysis (LiP-MS) exploit the change in a protein's susceptibility to digestion by proteases upon ligand binding. nih.gov A bound ligand can shield cleavage sites or induce conformational changes that make the protein more or less resistant to proteolysis. By comparing the protein fragmentation patterns in the presence and absence of the compound, potential targets can be identified. nih.gov

Confirmation and Validation of Specific Molecular Targets (e.g., mPGES-1, Aurora B kinase, S1PL)

Following the initial identification of candidate targets, rigorous validation is essential to confirm a direct and functionally relevant interaction. This typically involves a combination of biochemical, biophysical, and cell-based assays.

mPGES-1: To validate microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) as a target, researchers would typically perform enzymatic assays to measure the compound's ability to inhibit the conversion of PGH2 to PGE2. nih.govnih.gov Further validation could involve demonstrating the compound's efficacy in cellular models by measuring the reduction of pro-inflammatory stimuli-induced PGE2 production. researchgate.net

Aurora B kinase: For a kinase target like Aurora B, validation would start with in vitro kinase assays to determine the compound's inhibitory concentration (IC50) against the purified enzyme. nih.govopnme.com Cellular validation would involve treating cells with the compound and observing specific phenotypes associated with Aurora B inhibition, such as defects in chromosome segregation, polyploidy, and inhibition of the phosphorylation of downstream substrates like histone H3. nih.govnih.gov

S1PL: Validation of sphingosine-1-phosphate lyase (S1PL) as a target would involve enzymatic assays using either purified S1PL or cell lysates to measure the compound's ability to block the cleavage of sphingosine-1-phosphate. Cellular assays would then be used to confirm that the compound can modulate S1P levels and affect S1P-dependent signaling pathways.

Computational and in Silico Approaches in Research on 6 3 Hydroxymethyl Phenyl Nicotinonitrile

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(3-(Hydroxymethyl)phenyl)nicotinonitrile, docking simulations are employed to understand how it interacts with specific protein targets. These simulations provide insights into the binding affinity, orientation, and conformation of the ligand within the active site of a protein.

Research into nicotinonitrile derivatives has shown their potential as inhibitors for various kinases and other protein targets. nih.govnih.gov For instance, studies on similar 3-cyanopyridine (B1664610) scaffolds have identified key interactions with target proteins, such as the survivin protein, where the compound's structure influences its binding to critical amino acid residues. nih.gov The nitrile group, a key feature of this compound, is known to participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which are crucial for stabilizing the ligand-protein complex. nih.gov

Docking studies would typically involve preparing the 3D structure of this compound and docking it into the crystal structure of a target protein. The results are often visualized to identify specific interactions, such as hydrogen bonds formed by the hydroxymethyl group or pi-stacking involving the phenyl and pyridine (B92270) rings. The binding energy, calculated by the docking software, provides a quantitative estimate of the binding affinity.

Table 1: Representative Molecular Docking Parameters

| Parameter | Description | Typical Value/Output |

|---|---|---|

| Binding Affinity | Estimated free energy of binding. | kcal/mol |

| Key Interactions | Specific non-covalent bonds formed. | Hydrogen Bonds, Pi-Pi Stacking, Hydrophobic Interactions |

| Interacting Residues | Amino acids in the protein's active site that interact with the ligand. | e.g., ASP, GLU, MET |

| RMSD | Root-mean-square deviation between the docked pose and a reference conformation. | Ångströms (Å) |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, frontier molecular orbitals)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net For this compound, DFT can be used to optimize its molecular geometry and calculate various electronic descriptors. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties. researchgate.net

A key aspect of this analysis is the study of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. For example, the analysis of related pyridine derivatives often shows that the electron density is distributed across the aromatic rings, influencing how the molecule interacts with its biological target. nih.govjournalijar.com

Table 2: Key DFT-Calculated Properties

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies regions for electrostatic interactions. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govdovepress.com A pharmacophore model for this compound would typically include features like hydrogen bond donors (from the hydroxymethyl group), hydrogen bond acceptors (from the nitrile nitrogen), and aromatic rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases in a process called virtual screening. nih.govmdpi.com This allows for the rapid identification of diverse molecules that possess the required pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach is significantly faster and less expensive than traditional high-throughput screening. The identified hits can then be subjected to further computational analysis, such as molecular docking, before being selected for experimental testing. nih.govresearchgate.net

Bioactivity Prediction Algorithms and Machine Learning Applications

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools in drug discovery. nih.govnih.govmdpi.com Bioactivity prediction algorithms, often built on ML models like Random Forest or Neural Networks, can predict the biological activity of a compound based on its structural features. nih.gov These models are trained on large datasets of compounds with known activities. smums.ac.ir

For this compound, its molecular structure can be converted into numerical descriptors or fingerprints. These are then fed into a pre-trained ML model to predict its potential activity against various biological targets, its efficacy, or even its mechanism of action. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, a subset of these techniques, establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of potency for new, untested compounds. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Optimization for Drug Design

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. nih.gov In silico ADMET prediction tools are used early in the drug discovery process to forecast these properties for a given molecule. d-nb.info Various web servers and software packages, such as pkCSM and PreADMET, utilize computational models to predict a wide range of ADMET parameters. nih.gov

For this compound, these tools can predict properties such as its intestinal absorption, ability to cross the blood-brain barrier, interaction with metabolic enzymes like cytochrome P450, and potential for toxicity. arxiv.org The results of these predictions are crucial for guiding the optimization of the molecule's structure to improve its drug-like properties while maintaining its desired biological activity. This iterative process of in silico prediction and chemical modification is a cornerstone of modern drug design. biorxiv.org

Table 3: Common In Silico ADMET Predictions

| Parameter | Category | Predicted Property | Importance |

|---|---|---|---|

| Caco-2 Permeability | Absorption | Intestinal absorption rate. | Oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Distribution | Ability to enter the central nervous system. | CNS drug potential or side effects. |

| CYP450 Inhibition | Metabolism | Potential to inhibit key metabolic enzymes. | Drug-drug interactions. |

| hERG Inhibition | Toxicity | Potential to block the hERG potassium channel. | Cardiac toxicity risk. |

| Ames Test | Toxicity | Mutagenicity potential. | Carcinogenicity risk. |

Development of Advanced Derivatives and Analogs of 6 3 Hydroxymethyl Phenyl Nicotinonitrile

Synthesis of Novel Heterocyclic Hybrids Incorporating the Nicotinonitrile Moiety

The development of novel therapeutic agents often involves the synthesis of hybrid molecules that combine two or more pharmacologically active heterocyclic systems. This approach aims to create synergistic effects or multi-target compounds. The nicotinonitrile moiety is a versatile building block for creating such hybrids. researchgate.netlongdom.org Researchers have employed various synthetic strategies to fuse or link the nicotinonitrile core with other heterocyclic rings, such as pyran, pyrimidine (B1678525), and pyrazole. nih.gov

A common synthetic route involves the multi-component reaction of precursors in a suitable solvent. For instance, new pyridine (B92270) heterocyclic hybrids have been developed by reacting diarylidene compounds with malononitrile (B47326) in butanol under reflux, leading to the formation of complex structures like pyrano[3,2-c]pyridine derivatives. nih.gov Another approach uses 2,6-dioxonicotinonitrile derivatives as starting materials, which can react with various electrophilic reagents to yield a series of fused heterocyclic compounds. longdom.org The cyclization of chalcone (B49325) derivatives with malononitrile in the presence of ammonium (B1175870) acetate (B1210297) is another established method for producing 2-aminonicotinonitrile derivatives, which serve as versatile intermediates for further elaboration. nih.govresearchgate.net

These synthetic methodologies allow for the creation of a diverse library of nicotinonitrile-based hybrids, enabling the exploration of structure-activity relationships and the identification of compounds with improved biological profiles. ekb.eg

Table 1: Synthetic Strategies for Nicotinonitrile-Based Heterocyclic Hybrids

| Heterocyclic System | Key Precursors | General Reaction Conditions | Resulting Hybrid Example |

|---|---|---|---|

| Pyrano[2,3-b]pyridine | 2,6-Dioxonicotinonitrile, Benzylidene derivatives | Basic catalyst (e.g., triethylamine) | Fused pyran-pyridine system longdom.org |

| Pyrano[3,2-c]pyridine | Diarylidenecyclohexanone, Malononitrile | Reflux in butanol | Tetrahydro-pyrano[3,2-c]pyridine nih.gov |

| Pyrimidine | Diarylidenecyclohexanone, Thiourea | Sodium butoxide, Reflux in butanol | Fused pyrimidine-pyridine system nih.gov |

| 2-Aminonicotinonitrile | Chalcones, Malononitrile, Ammonium Acetate | Reflux in ethanol (B145695) | Substituted 2-aminonicotinonitrile nih.govresearchgate.net |

Rational Design and Synthesis of Bioisosteric Replacements

In the rational design of analogs for 6-(3-(hydroxymethyl)phenyl)nicotinonitrile, several key functional groups can be targeted for bioisosteric replacement:

Hydroxymethyl Group (-CH₂OH): This group is a hydrogen bond donor and acceptor. It can be replaced by other groups to modulate these interactions and influence metabolic stability. For example, replacing the hydroxyl (-OH) with an amino group (-NH₂) can alter hydrogen bonding capabilities. u-tokyo.ac.jp

Cyano Group (-CN): The nitrile is a polar group and a hydrogen bond acceptor. It is often replaced with other functionalities like a tetrazole or oxadiazole ring, which can mimic its electronic properties and spatial arrangement while potentially improving metabolic stability and cell permeability.

Phenyl Ring: The phenyl group can be replaced by various five- or six-membered heteroaromatic rings (e.g., thiophene, pyridine, pyrazole). This modification can alter the compound's lipophilicity, solubility, and potential for specific interactions with biological targets. researchgate.net

The process of designing these replacements is often aided by computational tools that can predict the effects of such changes on the molecule's properties and its interaction with a target protein. researchgate.net

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | Carboxamide (-CONH₂) | Modulate hydrogen bonding, improve metabolic stability. |

| Hydroxymethyl (-CH₂OH) | Sulfonamide (-SO₂NH₂) | Introduce different geometric and electronic properties. |

| Cyano (-CN) | Tetrazole ring | Mimic electronic properties, potentially increase metabolic stability. |

| Cyano (-CN) | Oxadiazole ring | Serve as a metabolically stable alternative with similar geometry. |

| Phenyl ring | Thiophene ring | Alter lipophilicity and metabolic profile. nih.gov |

| Phenyl ring | Pyridine ring | Introduce a hydrogen bond acceptor, modify solubility and binding. researchgate.net |

Investigation of Fluorination Effects on Compound Activity and Stability

The introduction of fluorine atoms into a molecule is a widely used strategy in drug design to enhance its pharmacological profile. nih.gov Fluorination can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, binding affinity, and bioavailability. nih.gov The steric size of fluorine is similar to that of a hydrogen atom, allowing it to be incorporated with minimal structural perturbation. u-tokyo.ac.jp

For a compound like this compound, fluorination could be investigated at several positions to achieve specific goals:

Metabolic Stability: Introducing fluorine onto the phenyl ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This typically increases the compound's half-life and bioavailability. nih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with a biological target.

Acidity/Basicity (pKa): Fluorination can significantly lower the pKa of nearby functional groups. For example, replacing the hydrogen of the hydroxymethyl group with fluorine to form a -CH₂F moiety would alter its hydrogen-bonding characteristics.

Synthetic methods for introducing fluorine into pyridine-based structures are well-established. Electrophilic fluorinating agents like Selectfluor® can be used to synthesize fluorinated dihydropyridines, which can then be converted into the corresponding fluorinated pyridines. nih.govnih.gov

Table 3: Potential Effects of Fluorination on this compound

| Site of Fluorination | Type of Modification | Predicted Effect |

|---|---|---|

| Phenyl Ring | C-H to C-F | Increased metabolic stability by blocking oxidation. nih.gov |

| Phenyl Ring | C-H to C-F | Altered electronic properties, potentially enhancing binding affinity. |

| Hydroxymethyl Group | -CH₂OH to -CH₂F | Modified hydrogen bonding capacity and acidity. |

| Pyridine Ring | C-H to C-F | Altered basicity of the pyridine nitrogen, influencing solubility and receptor interaction. |

Conclusion and Future Research Directions

Current Understanding of 6-(3-(Hydroxymethyl)phenyl)nicotinonitrile's Research Potential and Limitations

The research potential of this compound can be inferred from the broad spectrum of biological activities associated with the nicotinonitrile core. Nicotinonitrile derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netresearchgate.net The presence of a 6-phenyl substituent is a common feature in many biologically active nicotinonitriles, suggesting that the phenyl group in the target molecule could contribute to its bioactivity. nih.gov

The hydroxymethyl group at the meta-position of the phenyl ring introduces a site for potential hydrogen bonding and a point for metabolic transformation, which could influence the compound's pharmacokinetic and pharmacodynamic profiles. This functional group offers a distinct feature compared to many other studied 6-aryl-nicotinonitriles.

However, a significant limitation is the current lack of specific experimental data for this compound. Without empirical evidence, its precise biological effects, potency, and mechanism of action remain purely speculative. The extrapolation from related compounds provides a valuable starting point, but dedicated studies are essential to validate these hypotheses.

Identification of Unexplored Synthetic Avenues and Derivatization Strategies

Established synthetic routes to 6-aryl-nicotinonitriles typically involve the reaction of chalcones with malononitrile (B47326) in the presence of a suitable base and ammonium (B1175870) acetate (B1210297). researchgate.netnih.gov A plausible synthetic pathway for this compound could, therefore, commence with the Claisen-Schmidt condensation of 3-(hydroxymethyl)benzaldehyde (B1315534) and an appropriate ketone, followed by cyclization with malononitrile.

Table 1: Potential Synthetic Strategies for this compound

| Step | Reaction Type | Reactants | Reagents and Conditions |

| 1 | Claisen-Schmidt Condensation | 3-(Hydroxymethyl)benzaldehyde, Acetophenone derivative | Ethanolic NaOH |

| 2 | Cyclization | Resulting chalcone (B49325), Malononitrile | Ammonium acetate, Refluxing ethanol (B145695) |

The structure of this compound presents several opportunities for derivatization to explore structure-activity relationships (SAR).

Table 2: Potential Derivatization Strategies

| Functional Group | Potential Modifications | Rationale |

| Hydroxymethyl (-CH₂OH) | Esterification, Etherification, Oxidation to aldehyde or carboxylic acid | Modulate polarity, lipophilicity, and potential for metabolic stability. |

| Nitrile (-CN) | Hydrolysis to amide or carboxylic acid, Reduction to amine, Cyclization reactions | Explore different biological targets and improve pharmacokinetic properties. |

| Pyridine (B92270) Ring | N-oxidation, Substitution at other ring positions | Alter electronic properties and potential for drug-receptor interactions. |

Emerging Therapeutic Areas and Novel Biological Targets for Nicotinonitrile-Based Compounds

The diverse biological activities of nicotinonitrile derivatives suggest their potential application in several therapeutic areas. ekb.egresearchgate.net Based on existing research on related compounds, this compound and its future derivatives could be investigated for the following applications:

Oncology: Many nicotinonitrile hybrids have shown anticancer activity through various mechanisms, including the inhibition of kinases such as EGFR and VEGFR, and targeting proteins like survivin. ekb.egresearchgate.net

Inflammatory Diseases: The anti-inflammatory properties of some nicotinonitriles suggest their potential in treating chronic inflammatory conditions.

Infectious Diseases: The antimicrobial and antifungal activities of certain nicotinonitrile derivatives warrant investigation against a range of pathogens. researchgate.netnih.gov

Neurodegenerative Diseases: Some pyridine-containing compounds have shown promise in the context of neurodegenerative disorders, such as Alzheimer's disease, by targeting enzymes like acetylcholinesterase. ekb.eg

Table 3: Potential Biological Targets for Nicotinonitrile-Based Compounds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, VEGFR, Aurora kinases | Cancer |

| Apoptosis Regulators | Survivin | Cancer |

| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Microbial Enzymes | Various bacterial and fungal targets | Infectious Diseases |

Integration of Advanced Methodologies for Comprehensive Compound Characterization

A thorough characterization of this compound and its derivatives is crucial for understanding their chemical and biological properties. A combination of advanced analytical and computational techniques should be employed.

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for structural elucidation. nih.govstmjournals.in

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. orientjchem.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and study electronic properties.

Computational Chemistry:

Density Functional Theory (DFT): To calculate molecular properties and predict reactivity. tandfonline.com

Molecular Docking: To predict binding modes and affinities with potential biological targets. orientjchem.org

Advanced Biological Screening:

High-Throughput Screening (HTS): To rapidly screen compound libraries against a wide range of biological targets.

In vitro and in vivo assays: To determine efficacy and pharmacokinetic profiles.

The integration of these methodologies will provide a comprehensive understanding of the physicochemical properties, structure-activity relationships, and therapeutic potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.